molecular formula C17H10N4O3S B2879239 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1208453-88-6

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2879239
CAS No.: 1208453-88-6
M. Wt: 350.35
InChI Key: ATXBXCJHKCFWAB-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromenones, which are derivatives of chromone (2H-chromen-2-one). Chromenones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-2-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and reduce waste. Additionally, the use of green chemistry principles, such as the employment of environmentally benign solvents and catalysts, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one core can be oxidized to form quinones, which are important intermediates in organic synthesis.

  • Reduction: Reduction reactions can be employed to modify the chromen-2-one core, potentially leading to the formation of dihydrochromen-2-ones.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and thiols can be introduced using reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3).

Major Products Formed:

  • Quinones: Resulting from the oxidation of chromen-2-one.

  • Dihydrochromen-2-ones: Formed through the reduction of chromen-2-one.

  • Substituted Chromen-2-ones: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromen-2-one core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: Biologically, N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide has shown potential as an inhibitor of various enzymes and receptors. Its anti-inflammatory and antioxidant properties make it a candidate for further research in the treatment of chronic diseases.

Medicine: In medicine, this compound has been studied for its anticancer properties. It has shown promise in inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).

Industry: In the industry, this compound can be used in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Comparison with Similar Compounds

  • Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.

  • Thiazole Derivatives: Compounds containing thiazole rings are known for their diverse biological activities.

  • Pyrazine Derivatives: Compounds with pyrazine rings are often used in pharmaceuticals and agrochemicals.

Uniqueness: N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of chromen-2-one, thiazole, and pyrazine moieties

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant research findings and case studies.

Compound Overview

This compound integrates a coumarin moiety, a thiazole ring, and a pyrazine carboxamide structure, which contribute to its unique biological properties. The structural complexity allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of Coumarin Moiety : Typically synthesized via the Pechmann condensation method.
  • Thiazole Ring Formation : Achieved by reacting α-haloketones with thiourea.
  • Coupling Reaction : The final product is formed by coupling the thiazole-coumarin intermediate with pyrazine carboxylic acid derivatives.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AMCF715Apoptosis induction
Thiazole BHeLa20Cell cycle arrest
N-(4-(2-oxo...A54918Apoptosis induction

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation .

The biological activity of N-(4-(2-oxo-2H-chromen-3-yil)thiazol-2-yil)pyrazine-2-carboxamide is mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
  • Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) : The compound may modulate ROS levels, contributing to its anticancer effects.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the anticancer effects of thiazole derivatives in breast cancer models, highlighting their ability to induce apoptosis significantly .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various pathogens, showing that modifications to the thiazole structure could enhance activity .

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15(12-8-18-5-6-19-12)21-17-20-13(9-25-17)11-7-10-3-1-2-4-14(10)24-16(11)23/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBXCJHKCFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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